1-(3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[3-[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O4S/c24-17-5-2-6-18-21(17)25-23(32-18)31-16-9-11-26(12-10-16)22(30)14-3-1-4-15(13-14)27-19(28)7-8-20(27)29/h1-6,13,16H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYWBDBULKTEHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through multi-step organic synthesis, starting from commercially available precursors. The synthesis may involve:
Formation of the 4-chlorobenzo[d]thiazol-2-yl intermediate through a sequence of reactions such as nucleophilic substitution and cyclization.
Piperidine-1-carbonylphenyl derivative preparation by acylation or other carbonyl-forming reactions.
Coupling these intermediates under controlled conditions, often using a dehydrating agent or a catalyst to drive the reaction to completion.
Industrial Production Methods: While specific industrial methods for this exact compound may not be widely documented, similar compounds are produced on a larger scale using techniques like batch processing or continuous flow synthesis, ensuring high yield and purity through precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: These reactions can modify the oxidation states of different parts of the molecule, potentially altering its biological activity or stability.
Substitution Reactions: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution, leading to various derivatives.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution reagents including halogens and nitrating agents under acidic or basic conditions.
Major Products:
Oxidized or reduced forms of the compound with different functional groups.
Various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
This compound’s structure allows it to interact with various biological targets, making it useful in several fields:
Chemistry: Studied for its synthetic utility and reactivity.
Biology: Investigated for its effects on biological pathways.
Medicine: Explored for potential therapeutic applications, possibly as an enzyme inhibitor or receptor modulator.
Industry: Could be used in developing new materials or as a precursor for more complex molecules.
Mechanism of Action
Mechanism: This compound likely functions by binding to specific molecular targets, influencing their activity. The exact mechanism would depend on the target but could involve inhibition of enzyme activity or modulation of receptor signaling pathways.
Molecular Targets and Pathways: Potential targets might include enzymes involved in signal transduction or metabolic pathways, or receptors on the surface of cells, affecting various biological processes.
Comparison with Similar Compounds
Structural Analogues with Piperidine/Pyrrolidine-2,5-dione Cores
a. 1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione (CAS 1286722-53-9)
- Structural Differences : The ethyl linker between the pyrrolidine-2,5-dione and piperidine contrasts with the phenyl-carbonyl linker in the target compound.
- Physicochemical Properties : Molecular weight (407.9 vs. 427.9 for the target compound) and solubility may differ due to the ethyl vs. phenyl linker .
- Biological Implications : The phenyl-carbonyl group in the target compound may enhance aromatic interactions in biological targets compared to the ethyl linker.
b. 1-[4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione (CAS 2640843-18-9)
- Substituent Variation : The 3-chloropyridinyloxy methyl group replaces the 4-chlorobenzo[d]thiazol-2-yloxy group.
c. 1-Benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione (CAS 321433-54-9)
- Complexity : Incorporates a benzyl group, piperazine ring, and sulfanyl substituent.
- Pharmacokinetics : The trifluoromethyl and sulfanyl groups may enhance lipophilicity and resistance to oxidative metabolism compared to the target compound .
Analogues with Indole and Triazole Substituents
a. Indole-Substituted Derivatives (e.g., 4f in )
- Structure : 1-{3-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]propyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione.
b. Triazole-Thiol Derivatives ()
- Substituent Impact : Antibacterial activity increases with halogen substitution (4-H < 4-Cl < 4-Br). The 4-chloro group in the target compound’s benzo[d]thiazole may similarly enhance bioactivity .
Physicochemical and Spectroscopic Comparisons
Biological Activity
The compound 1-(3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione is a complex organic molecule that incorporates various functional groups, suggesting a potential for diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features:
- A pyrrolidine ring
- A benzo[d]thiazole moiety
- A piperidine segment
- An amide linkage
These structural components may influence its pharmacological properties, including its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the thiazole ring is known to interact with various enzymes, potentially inhibiting their activity. For instance, thiazole derivatives have shown promise as inhibitors of certain cancer-related enzymes .
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens, suggesting that this compound may also exhibit such effects .
- Antitumor Properties : Thiazole-containing compounds are frequently investigated for their anticancer potential. The compound's structure may allow it to interfere with cancer cell proliferation via apoptosis induction or cell cycle arrest .
Biological Activity Data
A summary of the biological activities observed in similar compounds is presented in the following table:
Case Studies and Research Findings
Several studies have explored the biological effects of compounds structurally related to this compound:
- Antitumor Activity : A study on thiazole-integrated pyrrolidinones found that certain derivatives exhibited potent cytotoxic effects against human cancer cell lines, with IC50 values indicating strong growth inhibition . The presence of electron-donating groups was critical for enhancing activity.
- Antimicrobial Studies : Research has shown that thiazole derivatives can inhibit bacterial growth effectively. For example, a newly synthesized thiazole compound demonstrated MIC values lower than those of standard antibiotics . This suggests potential for development as an antimicrobial agent.
- Enzyme Interaction Studies : A series of experiments indicated that thiazole-containing compounds could inhibit specific enzymes involved in cancer metabolism. The structure–activity relationship (SAR) analyses revealed that modifications to the thiazole ring significantly affected enzyme binding affinity .
Q & A
Q. What are the key considerations for optimizing the synthesis yield of this compound?
Methodological Answer: Synthesis optimization requires precise control of reaction conditions. For example, refluxing in pyridine (6 hours) followed by solvent removal in vacuo and recrystallization from ethanol can improve purity and yield . Additionally, using inert solvents like dichloromethane with sodium hydroxide as a base enhances intermediate stability during coupling reactions . Monitoring reaction progress via TLC or HPLC (as used for purity validation in related compounds ) is critical.
Q. Which spectroscopic techniques are recommended for characterizing structural integrity?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions on the piperidine and pyrrolidine rings. Mass spectrometry (HRMS) validates molecular weight, particularly for chlorine- and sulfur-containing fragments. Infrared (IR) spectroscopy can identify carbonyl (C=O) and ether (C-O-C) groups in the backbone . Purity should be confirmed via HPLC (99% as reported for structurally similar compounds ).
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer: Adhere to hazard codes H300-H313 (acute toxicity, skin irritation) and H290 (corrosivity) by using fume hoods, nitrile gloves, and chemical-resistant aprons . Emergency measures include P301+P310 (ingestion: immediate medical attention) and P305+P351+P338 (eye contact: rinse thoroughly) . Store intermediates in airtight containers under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can computational reaction path search methods enhance derivative design?
Methodological Answer: Quantum chemical calculations (e.g., DFT) combined with reaction path sampling can predict feasible synthetic routes. For example, ICReDD’s approach uses computational screening to identify optimal reaction conditions (e.g., solvent polarity, temperature) and minimize trial-and-error experimentation . Virtual simulations of intermediates (e.g., piperidine-1-carbonyl or benzo[d]thiazol-2-yl moieties) can prioritize stable derivatives for synthesis .
Q. How to resolve contradictions in biological activity data for structural analogs?
Methodological Answer: Cross-validate in vitro assays with orthogonal methods. For instance, discrepancies in antimicrobial activity (e.g., MIC values) may arise from assay-specific parameters (e.g., broth microdilution vs. agar diffusion). Use dose-response curves and time-kill studies to confirm bacteriostatic vs. bactericidal effects . Pair experimental data with molecular docking to assess target binding consistency (e.g., thiazole interactions with bacterial enzymes) .
Q. What methodologies establish structure-activity relationships (SAR) for this compound?
Methodological Answer: Systematic SAR studies require modular synthesis of analogs with variations in the 4-chlorobenzo[d]thiazol-2-yl or pyrrolidine-2,5-dione groups. For example:
- Replace the chlorobenzothiazole with fluorinated or methylated analogs to assess electronic effects .
- Modify the piperidine-carbonyl linker to evaluate steric influences on target binding . Biological testing (e.g., enzyme inhibition, cytotoxicity) paired with QSAR modeling can quantify contributions of substituents to activity .
Q. How to design reactors for scaling up synthesis while maintaining reproducibility?
Methodological Answer: Apply subclass RDF2050112 (reaction fundamentals and reactor design) principles . Use continuous-flow reactors for exothermic steps (e.g., coupling reactions) to improve heat dissipation. Computational fluid dynamics (CFD) simulations optimize mixing efficiency and residence time distribution. For sensitive intermediates, inertized batch reactors with real-time pH monitoring are advised .
Data Contradiction Analysis
Q. How to address inconsistencies in reported solubility or stability profiles?
Methodological Answer: Solubility discrepancies may arise from polymorphic forms or solvent impurities. Use polarized light microscopy and X-ray diffraction (XRD) to identify crystalline vs. amorphous states . Stability studies under accelerated conditions (40°C/75% RH) with LC-MS tracking can pinpoint degradation pathways (e.g., hydrolysis of the pyrrolidine-dione ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
